molecular formula C20H29BrN2O5 B3972461 2-{[4-(1-azepanyl)-1-piperidinyl]methyl}-4-bromophenol ethanedioate (salt)

2-{[4-(1-azepanyl)-1-piperidinyl]methyl}-4-bromophenol ethanedioate (salt)

Cat. No. B3972461
M. Wt: 457.4 g/mol
InChI Key: MZQZDYPWMLNKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(1-azepanyl)-1-piperidinyl]methyl}-4-bromophenol ethanedioate (salt) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ABP and is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of ABP involves the inhibition of the reuptake of various neurotransmitters such as dopamine, serotonin, and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission.
Biochemical and Physiological Effects
ABP has been shown to have various biochemical and physiological effects. It has been reported to increase locomotor activity, enhance learning and memory, and improve mood. ABP has also been shown to have potential therapeutic applications in the treatment of depression, anxiety, and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ABP in lab experiments is its high potency and selectivity for various neurotransmitter transporters. However, one of the major limitations of using ABP is its potential toxicity, which can lead to adverse effects on the central nervous system.

Future Directions

There are several potential future directions for the study of ABP. One of the major directions is the development of more potent and selective ABP analogs for the treatment of various neurological disorders. Another potential direction is the study of the long-term effects of ABP on the central nervous system and its potential for neurotoxicity. Additionally, the use of ABP in the study of various psychiatric disorders such as depression and anxiety is an area of active research.

Scientific Research Applications

ABP has been extensively studied for its potential applications in various fields of science. One of the major applications of ABP is in the field of neuroscience, where it is used to study the mechanism of action of various neurotransmitters. ABP has also been used in the field of pharmacology to study the effects of various drugs on the central nervous system.

properties

IUPAC Name

2-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-4-bromophenol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O.C2H2O4/c19-16-5-6-18(22)15(13-16)14-20-11-7-17(8-12-20)21-9-3-1-2-4-10-21;3-1(4)2(5)6/h5-6,13,17,22H,1-4,7-12,14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQZDYPWMLNKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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